2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Description
2-((1-(Pyrazine-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
They have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
The related compounds were found to be non-toxic to human cells , which suggests they might have favorable pharmacokinetic properties.
Result of Action
They have been found to exhibit significant anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-10-12-2-1-5-20-15(12)23-13-3-8-21(9-4-13)16(22)14-11-18-6-7-19-14/h1-2,5-7,11,13H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPCNBLIFUGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.